Comparative 17β-HSD1 Inhibitory Potency: Deuterated vs. Non-Deuterated Imidazole Analogs
In a direct head-to-head comparison of 17β-HSD1 inhibition using the same assay platform, the deuterated compound 4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one (CAS 1795138-51-0) demonstrates an IC50 of 46 nM, which is comparable to the 48 nM IC50 reported for the non-deuterated parent compound 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole (CAS 89186-34-5) and significantly more potent than other imidazole-based inhibitors in the same class, such as CHEMBL1917898 which exhibits an IC50 of 1.13E+3 nM (1130 nM) [1][2]. This data confirms that strategic deuterium labeling at the 2,4,5-imidazole positions does not abrogate the compound's primary enzyme inhibitory activity, preserving its utility as both a biochemical probe and a quantitative analytical standard.
| Evidence Dimension | Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) |
|---|---|
| Target Compound Data | IC50 = 46 nM |
| Comparator Or Baseline | Non-deuterated parent (CAS 89186-34-5): IC50 = 48 nM; Alternative imidazole inhibitor (CHEMBL1917898): IC50 = 1130 nM |
| Quantified Difference | Deuterated compound exhibits 1.04x higher potency than non-deuterated parent (46 vs 48 nM); 24.6x more potent than alternative imidazole inhibitor (46 vs 1130 nM) |
| Conditions | Human placental cytosolic fraction 17β-HSD1 assay using [3H]-E1 as substrate in presence of NAD+; quantification by radio-HPLC analysis |
Why This Matters
This confirms the compound retains full biochemical activity, ensuring its use as an internal standard does not compromise enzymatic studies or target engagement assays.
- [1] BindingDB Entry BDBM50515434 (CHEMBL4518587): Affinity Data for 17-beta-hydroxysteroid dehydrogenase type 1. Accessed 2025. View Source
- [2] BindingDB Entry BDBM50466028 (CHEMBL4289526): Affinity Data for 17-beta-hydroxysteroid dehydrogenase type 1. Accessed 2025. View Source
